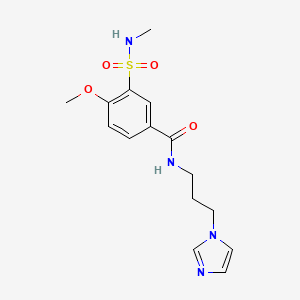
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, also known as JP-11646, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-11646 is a sulfonamide derivative that has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.
Mechanism of Action
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide exerts its inhibitory activity by binding to the active site of the target enzyme or receptor. It forms strong hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby preventing the substrate from binding. This leads to the inhibition of the enzymatic activity or receptor signaling, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been shown to exhibit potent inhibitory activity against various enzymes and receptors, leading to the following biochemical and physiological effects:
- Inhibition of carbonic anhydrases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of carbonic anhydrases, which play important roles in acid-base balance, bone resorption, and tumor growth. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of cancer and osteoporosis.
- Inhibition of histone deacetylases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of histone deacetylases, which play important roles in gene expression and cell differentiation. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of cancer and neurological disorders.
- Inhibition of steroid sulfatases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of steroid sulfatases, which play important roles in estrogen biosynthesis and breast cancer growth. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of breast cancer.
Advantages and Limitations for Lab Experiments
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has several advantages and limitations for lab experiments. The advantages include its potent inhibitory activity against various enzymes and receptors, its potential therapeutic applications, and its relatively simple synthesis method. The limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and testing.
Future Directions
There are several future directions for the research and development of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide. These include:
- Optimization of the synthesis method to improve the yield and purity of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide.
- Further characterization of the mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, including the identification of its binding sites and the determination of its selectivity for different enzymes and receptors.
- Development of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
- Evaluation of the pharmacokinetics and pharmacodynamics of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in vivo to determine its efficacy and safety.
- Exploration of the potential of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide as a lead compound for the development of new drugs with improved potency and selectivity.
Synthesis Methods
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide involves a multi-step process that includes the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-methylsulfamoyl chloride to obtain the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 1-(3-aminopropyl)imidazole to yield N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrases, histone deacetylases, and steroid sulfatases. These enzymes and receptors play important roles in various physiological processes, including cancer, inflammation, and neurological disorders. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-16-24(21,22)14-10-12(4-5-13(14)23-2)15(20)18-6-3-8-19-9-7-17-11-19/h4-5,7,9-11,16H,3,6,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXCAGKLMIKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

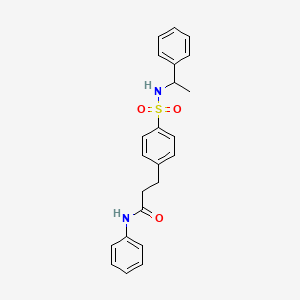
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
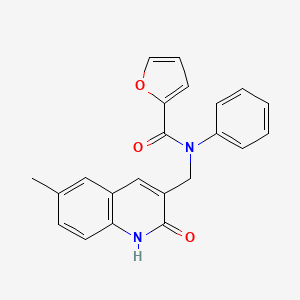
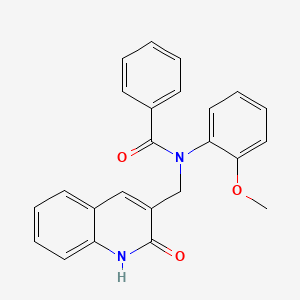
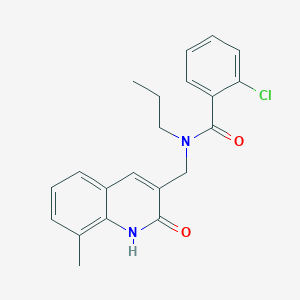
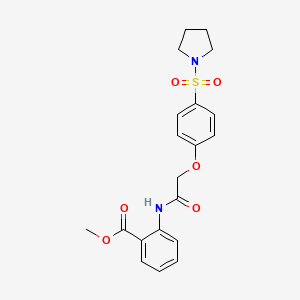


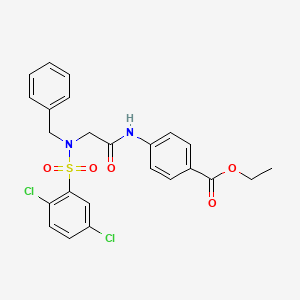
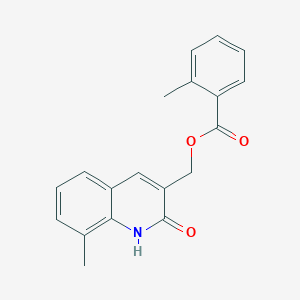
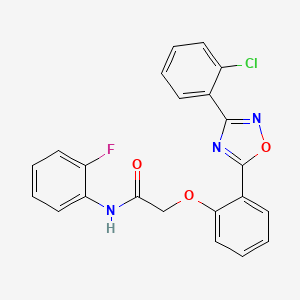
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)

